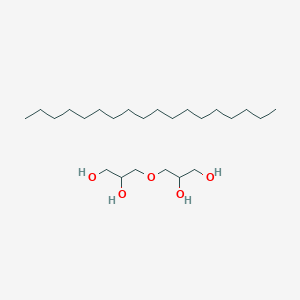
3-(2,3-Dihydroxypropoxy)propane-1,2-diol;octadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecylglyceryl ether, also known as 1-octadecylglycerol, is a long-chain alkyl ether derived from glycerol. This compound is characterized by its hydrophobic octadecyl (C18) chain and a hydrophilic glycerol backbone, making it amphiphilic. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecylglyceryl ether typically involves the etherification of glycerol with octadecanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride .
Another method involves the direct condensation of glycerol with octadecanol using homogeneous acid catalysts. This method requires careful control of reaction time, catalyst type, and glycerol-to-octadecanol molar ratio to optimize the yield of octadecylglyceryl ether .
Industrial Production Methods
Industrial production of octadecylglyceryl ether often employs continuous flow reactors to ensure consistent product quality and yield. The process typically involves the use of homogeneous or heterogeneous catalysts to facilitate the etherification reaction. The reaction conditions, such as temperature and pressure, are optimized to maximize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Octadecylglyceryl ether can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the ether group.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
Octadecylglyceryl ether has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of octadecylglyceryl ether involves its interaction with lipid bilayers and membranes. The hydrophobic octadecyl chain integrates into the lipid bilayer, while the hydrophilic glycerol backbone interacts with the aqueous environment. This amphiphilic behavior allows it to modulate membrane fluidity and permeability, making it useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Glyceryl monododecyl ether: Similar structure but with a shorter dodecyl (C12) chain.
Glyceryl monobutyl ether: Contains a butyl (C4) chain, making it more hydrophilic.
Glyceryl monoalkyl ethers: A general class of compounds with varying alkyl chain lengths.
Uniqueness
Octadecylglyceryl ether is unique due to its long octadecyl chain, which provides enhanced hydrophobicity and stability in various applications. This makes it particularly useful in formulations requiring long-lasting emollient effects and in studies involving lipid bilayers and membrane dynamics .
Propiedades
Fórmula molecular |
C24H52O5 |
|---|---|
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
3-(2,3-dihydroxypropoxy)propane-1,2-diol;octadecane |
InChI |
InChI=1S/C18H38.C6H14O5/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;7-1-5(9)3-11-4-6(10)2-8/h3-18H2,1-2H3;5-10H,1-4H2 |
Clave InChI |
PABZGDLSTPKKCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC.C(C(COCC(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


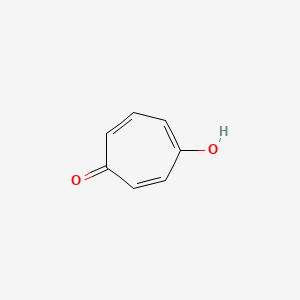


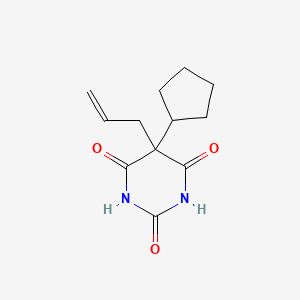
![3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}urea](/img/structure/B13746987.png)
![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)

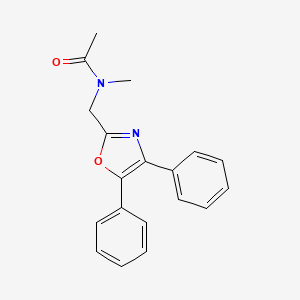

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

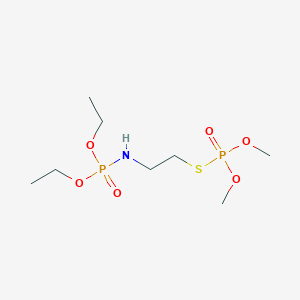
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

